3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16786082
InChI: InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)
SMILES:
Molecular Formula: C25H21F2NO5
Molecular Weight: 453.4 g/mol

3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS No.:

Cat. No.: VC16786082

Molecular Formula: C25H21F2NO5

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid -

Specification

Molecular Formula C25H21F2NO5
Molecular Weight 453.4 g/mol
IUPAC Name 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)
Standard InChI Key FPFRRIPQOINVHF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound (CAS 1496564-27-2) features a three-part structure:

  • Core scaffold: L-tyrosine backbone with α-amino and α-carboxylic acid groups

  • Aromatic modification: Difluoromethoxy (-OCF₂H) group at the para position of the phenyl ring

  • Protective group: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino nitrogen

The molecular formula C₂₅H₂₁F₂NO₅ (MW 453.4 g/mol) reflects these functional components .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(2S)-3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Common SynonymsFmoc-Tyr(CF₂H)-OH; Fmoc-O-(difluoromethyl)-L-tyrosine
Chiral CentersC2 (S-configuration)
Aromatic SubstitutionPara-difluoromethoxy

Synthetic Methodology

Production Pathways

Industrial synthesis typically follows a three-step sequence:

  • Tyrosine functionalization:

    • Electrophilic substitution introduces difluoromethoxy group via reaction of L-tyrosine with difluoromethyl triflate under anhydrous conditions

  • Amino group protection:

    • Fmoc-cl (9-fluorenylmethyl chloroformate) couples to the α-amino group in dichloromethane with N-methylmorpholine base

  • Purification:

    • Reverse-phase HPLC achieves >98% purity, with characteristic retention time of 14.2 min (C18 column, 0.1% TFA/MeCN gradient)

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group provides:

  • Orthogonal protection: Stable under acidic conditions (TFA cleavage) but removable by 20% piperidine/DMF

  • UV traceability: Strong absorption at 301 nm enables real-time synthesis monitoring

Enhanced Peptide Properties

Incorporation confers:

  • Metabolic stability: Difluoromethoxy group resists enzymatic cleavage (t₁/₂ increased 3.7× vs native tyrosine in serum assays)

  • Halogen bonding capacity: Forms X···O interactions with protein targets (Kd improvement up to 12 nM in p53-Mdm4 binding studies)

Table 2: Comparative Binding Affinities

Peptide VariantKd (nM)Δ vs Native
Native tyrosine412-
Difluoromethoxy analog3412.1×
Trifluoromethyl analog478.8×

Physicochemical Profile

Stability Parameters

  • Thermal decomposition: Onset at 243°C (TGA, N₂ atmosphere)

  • Aqueous solubility: 1.2 mg/mL in PBS (pH 7.4), enhanced to 8.9 mg/mL with 10% DMSO co-solvent

  • logP: 3.81 (calculated), indicating moderate hydrophobicity

Spectroscopic Signatures

  • ¹⁹F NMR: δ -78.4 ppm (CF₂H, dt, J=54 Hz)

  • IR: Strong C=O stretch at 1712 cm⁻¹ (Fmoc carbonyl)

Recent Advancements in Therapeutic Applications

Oncology Target Engagement

In p53-derived peptides (residues 15-29):

  • Mdm4 inhibition: IC₅₀ reduced from 1.2 μM to 89 nM through halogen bonding with His54

  • Helical stabilization: Circular dichroism shows 38% α-helix content vs 22% in native sequence

Antibody-Drug Conjugates (ADCs)

Site-specific conjugation via:

  • Strain-promoted azide-alkyne cycloaddition: Enables payload attachment with 93% efficiency

  • Serum stability: 85% intact conjugate after 72h (vs 41% for maleimide-based linkers)

ParameterVendor AVendor B
Purity (HPLC)98.5%99.2%
Residual solvents<0.1%<0.05%
Heavy metals (Pb)<2 ppm<1 ppm
Price (5g scale)$1,480$1,620

Future Research Directions

  • Peptide stapling: Utilizing difluoromethoxy's conformational restriction for helix stabilization

  • PET imaging probes: ¹⁸F-labeled analogs for in vivo tracking of peptide therapeutics

  • Enzymatic stability: Rational design of protease-resistant antimicrobial peptides

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator